- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline DerivativesSynlett, 2021, 32(10), 1034-1038,
Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

90481-77-9 structure
Nome del prodotto:3-Bromo-1-(p-toluenesulfonyl)indole
Numero CAS:90481-77-9
MF:C15H12BrNO2S
MW:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274
3-Bromo-1-(p-toluenesulfonyl)indole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Bromo-1-tosyl-1H-indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
- 3-bromo-1-(4-methylphenyl)sulfonylindole
- 3-Bromo-1-(p-toluenesulfonyl)indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
- 3-bromo-1-(4-toluenesulfonyl)indole
- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
- 3-bromo-1-tosylindole
- 3-Bromo-N-(p-toluenesulfonyl)indole
- 3-bromo-N-tosylindole
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- CS-M3673
- DTXSID40458900
- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
- VQWIINXTMHBRDW-UHFFFAOYSA-N
- AKOS015835805
- DB-128244
- SCHEMBL517434
- AB49974
- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
- MFCD09260442
- BS-23046
- 90481-77-9
-
- MDL: MFCD09260442
- Inchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
- Chiave InChI: VQWIINXTMHBRDW-UHFFFAOYSA-N
- Sorrisi: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 348.97700
- Massa monoisotopica: 348.97721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 439
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 47.4Ų
Proprietà sperimentali
- Densità: 1.51
- Punto di ebollizione: 502.8 °C at 760 mmHg
- Punto di infiammabilità: 257.9 °C
- PSA: 47.45000
- LogP: 5.03000
3-Bromo-1-(p-toluenesulfonyl)indole Informazioni sulla sicurezza
3-Bromo-1-(p-toluenesulfonyl)indole Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-Bromo-1-(p-toluenesulfonyl)indole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B688463-100mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |
3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
90481-77-9 | 98% | 1g |
¥244.00 | 2024-04-26 | |
Chemenu | CM147240-5g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 5g |
$*** | 2023-03-31 | |
Chemenu | CM147240-100g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95% | 25g |
$223 | 2021-08-05 | |
abcr | AB273212-1 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 1 g |
€76.00 | 2023-07-20 | ||
A2B Chem LLC | AB64366-100g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 100g |
$662.00 | 2024-05-20 | |
abcr | AB273212-1g |
3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |
90481-77-9 | 95% | 1g |
€76.00 | 2025-02-18 | |
A2B Chem LLC | AB64366-5g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 5g |
$86.00 | 2024-05-20 | |
Crysdot LLC | CD11020724-5g |
3-Bromo-1-tosyl-1H-indole |
90481-77-9 | 95+% | 5g |
$68 | 2024-07-19 |
3-Bromo-1-(p-toluenesulfonyl)indole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C
Riferimento
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Riferimento
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Riferimento
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascadeEuropean Journal of Organic Chemistry, 2014, 2014(17), 3715-3718,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt
1.2 Reagents: 2-Methyl-2-butene ; rt
1.2 Reagents: 2-Methyl-2-butene ; rt
Riferimento
- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic BrominationJACS Au, 2022, 2(4), 793-800,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C
Riferimento
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of OrganoboronsChemistry - A European Journal, 2021, 27(4), 1297-1300,
Metodo di produzione 8
Condizioni di reazione
1.1 24 h, rt
Riferimento
- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of IndolesOrganic Letters, 2017, 19(16), 4275-4278,
3-Bromo-1-(p-toluenesulfonyl)indole Raw materials
- Boc-NH-PEG1-OH
- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid
- Indole
- 1-(p-Toluenesulfonyl)indole
3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products
3-Bromo-1-(p-toluenesulfonyl)indole Letteratura correlata
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) Prodotti correlati
- 719267-96-6(4,4-Difluoro-L-prolinamide)
- 17257-99-7(8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one)
- 26378-18-7(2,4,6-trichloro-3-methoxyphenol)
- 946214-80-8(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide)
- 2228206-71-9(3-{imidazo1,2-apyridin-2-yl}azetidin-3-ol)
- 1260899-39-5(3-(3,4-dimethylphenyl)azetidine)
- 83662-06-0(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol)
- 861033-98-9(1H-PYRROLE, 2,2'-ETHYLIDENEBIS-)
- 7095-16-1(Magnesium methacrylate)
- 1365968-64-4(1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

Purezza:99%
Quantità:100g
Prezzo ($):609.0